molecular formula C19H22N2O6S2 B2976349 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946250-03-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2976349
CAS No.: 946250-03-9
M. Wt: 438.51
InChI Key: MWDZLGBPHPDJJZ-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a benzodioxine sulfonamide moiety at position 5. This compound combines two pharmacologically significant motifs: the tetrahydroquinoline scaffold, known for its role in central nervous system (CNS) targeting, and the sulfonamide group, which enhances solubility and binding affinity in biological systems .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-5-6-15(12-17(14)21)20-29(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDZLGBPHPDJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzodioxine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; conducted under mild to moderate conditions depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodioxine moiety may interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The target compound shares structural similarities with several analogs, particularly in the tetrahydroquinoline and benzodioxine sulfonamide frameworks. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Reference
Target Compound C₁₈H₂₁N₂O₆S₂ 433.50 Ethanesulfonyl, Benzodioxine sulfonamide Not reported -
G513-0535 () C₁₈H₂₂N₂O₃S₂ 378.51 Furan-2-carbonyl Not reported
IIIa () C₂₃H₁₉ClN₂O₅S 478.92 4-Methoxystyryl, Benzenesulfonamide Not reported
Compound 29 () C₁₉H₂₂N₄O₂S 370.47 Thiophene-2-carboximidamide 68%
  • Ethanesulfonyl vs.
  • Benzodioxine Sulfonamide vs. Styryl Groups (IIIa): The benzodioxine sulfonamide in the target compound may offer superior hydrogen-bonding capacity compared to the styryl-linked benzenesulfonamide in IIIa, influencing receptor binding kinetics .

Molecular Properties

  • Weight and Solubility: The target compound’s higher molecular weight (433.50 g/mol) compared to G513-0535 (378.51 g/mol) could reduce membrane permeability but improve target engagement through extended aromatic interactions .
  • Electronic Effects: The ethanesulfonyl group’s electron-withdrawing nature may modulate the tetrahydroquinoline core’s basicity, contrasting with electron-donating groups like the 4-methoxy substituent in IIIa .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline moiety linked to a benzodioxine sulfonamide structure. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 374.46 g/mol. The sulfonamide functional group is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.

Biological Activity

Antimicrobial Properties : Research indicates that sulfonamides can exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism of action makes them valuable in treating bacterial infections. The presence of the tetrahydroquinoline structure may enhance this activity by improving binding affinity to bacterial enzymes involved in folate metabolism.

Anticancer Potential : Several studies have suggested that compounds with similar structures can exhibit anticancer properties. The ability of this compound to inhibit tumor cell proliferation and induce apoptosis has been explored in vitro. For instance, research has shown that related compounds can modulate signaling pathways involved in cancer progression.

Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Sulfonamides have been documented to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This action could lead to reduced inflammation and pain relief in various conditions.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activities of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 3Anti-inflammatory EffectsReduced COX-2 expression in LPS-stimulated macrophages by 50%.

These findings suggest that the compound holds promise as a multi-functional therapeutic agent.

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : Facilitates interaction with target enzymes.
  • Tetrahydroquinoline Moiety : Enhances lipophilicity and bioavailability.
  • Benzodioxine Structure : Potentially contributes to receptor binding and modulation.

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